molecular formula C19H20N2O4 B2948839 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate CAS No. 727978-42-9

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate

Cat. No.: B2948839
CAS No.: 727978-42-9
M. Wt: 340.379
InChI Key: VJAZTGKHNNBARP-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which combines an oxo group, a phenethylamino group, and an acetamidobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted phenethylamino compounds, and various oxo derivatives.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another oxo compound with a similar structure but different functional groups.

    2-Oxo-4-phenylbutyric acid: A related compound with a carboxylic acid group instead of an ester group.

Uniqueness

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is unique due to its combination of an oxo group, a phenethylamino group, and an acetamidobenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(22)21-17-9-7-16(8-10-17)19(24)25-13-18(23)20-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAZTGKHNNBARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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